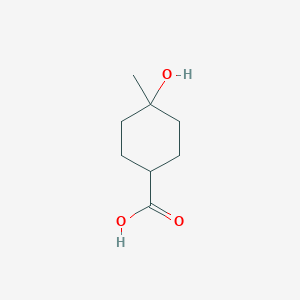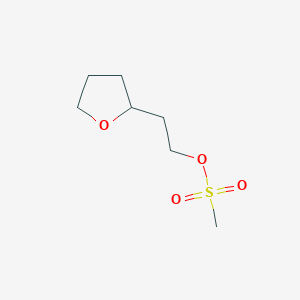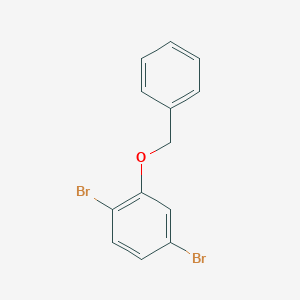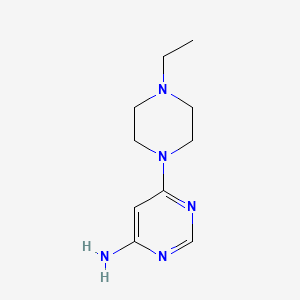
4-Chloro-5-fluoro-2-iodoaniline
概述
描述
4-Chloro-5-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4ClFIN This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Halogenation: steps to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency. Specific conditions such as temperature, pressure, and solvent choice are tailored to maximize the production rate and purity of the compound.
化学反应分析
Types of Reactions: 4-Chloro-5-fluoro-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated anilines.
科学研究应用
4-Chloro-5-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-Chloro-5-fluoro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, the presence of multiple halogens can influence the reactivity and selectivity of the compound. The amino group can act as a nucleophile, participating in various substitution and coupling reactions. The specific pathways and molecular targets would depend on the context of its use, such as in drug development or material science.
相似化合物的比较
- 2-Iodoaniline
- 5-Fluoro-2-iodoaniline
- 4-Chloro-2-iodoaniline
Comparison: 4-Chloro-5-fluoro-2-iodoaniline is unique due to the specific arrangement of halogens on the benzene ring, which can significantly affect its chemical properties and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in certain reactions, making it valuable for specific synthetic applications.
属性
IUPAC Name |
4-chloro-5-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKNRDMUFGHRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)

![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)
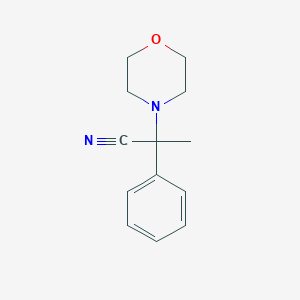
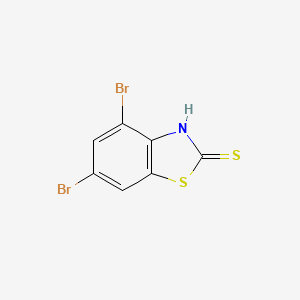


![HYDROXY-2-OXOETHYL]BUTYL]-,1,1-DIMETHYLETHYL ESTER](/img/structure/B1426485.png)
